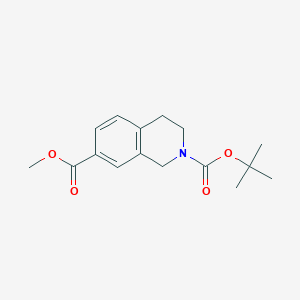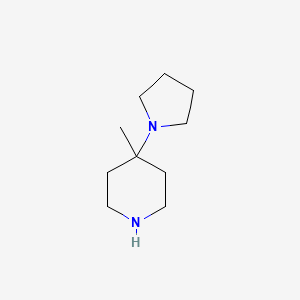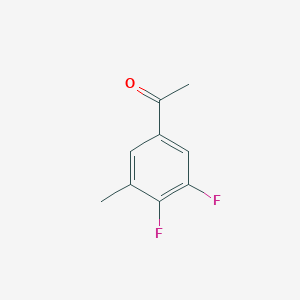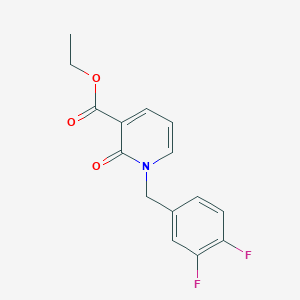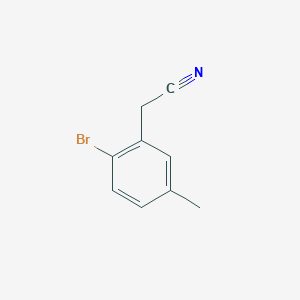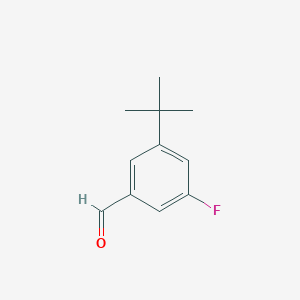
3-Tert-butyl-5-fluorobenzaldehyde
Vue d'ensemble
Description
3-Tert-butyl-5-fluorobenzaldehyde is a chemical compound with the molecular formula C11H13FO . It is used as a pharmaceutical intermediate and is available for pharmaceutical testing .
Synthesis Analysis
The synthesis of 3-Tert-butyl-5-fluorobenzaldehyde or similar compounds often involves metal-catalyzed reactions . For instance, the synthesis of anti-depressant molecules via metal-catalyzed reactions has been reported . Another example is the synthesis of (3-(tert-butylperoxy)propyl)trimethoxysilane using tert-butyl hydroperoxide and (3-chloropropyl) trimethoxysilane .Molecular Structure Analysis
The molecular structure of 3-Tert-butyl-5-fluorobenzaldehyde consists of 11 carbon atoms, 13 hydrogen atoms, 1 fluorine atom, and 1 oxygen atom . The molecular weight of this compound is 180.22 .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Tert-butyl-5-fluorobenzaldehyde include its molecular formula (C11H13FO), molecular weight (180.22), and its use as a pharmaceutical intermediate .Applications De Recherche Scientifique
Quantum Chemical Analysis and Antiviral Activity
3,5-Di-tert-butyl-2-hydroxybenzaldehyde, a derivative of 3-Tert-butyl-5-fluorobenzaldehyde, has been extensively studied for its molecular structure and antiviral activity. Quantum chemical computations, including density functional theory, have been utilized to optimize the molecule and analyze its stability through hyperconjugative interactions and donor-acceptor interactions. The antiviral activity of this derivative against various types of influenza viruses has been demonstrated through molecular docking simulations, showing good binding affinity particularly towards influenza type D virus (Mary & James, 2020).
Synthesis Techniques and Chemical Properties
The synthesis of related compounds such as 5-Bromo-3-tert-butyl-2-hydroxy-benzaldehyde has been achieved through a process involving formylation and subsequent reactions with bromine. The optimization of reaction conditions, such as solvent choice, temperature, and material ratios, has been thoroughly investigated, contributing to the understanding of the chemical properties and synthesis techniques of these compounds (Longchao, 2013).
Suzuki Cross-Coupling Reactions
The compound has been utilized in Suzuki cross-coupling reactions. For instance, 3-tert-butyl-2-hydroxy-5-(pyridin-4-yl)benzaldehyde was synthesized using 5-bromo-3-tert-butyl-2-hydroxybenzaldehyde in a reaction catalyzed by various Pd-complexes. This study provides insights into the effective catalysts and conditions for such cross-coupling reactions, highlighting the chemical versatility of 3-Tert-butyl-5-fluorobenzaldehyde derivatives (Wang et al., 2014).
Applications in Metal Complex Synthesis
Several studies have explored the synthesis of metal complexes using derivatives of 3-Tert-butyl-5-fluorobenzaldehyde. These complexes have applications in areas such as redox-reactivity studies, antiproliferative activity, and catalytic activity in various chemical reactions. The structural, electronic, and functional aspects of these complexes have been characterized using spectroscopic methods and X-ray crystallography, contributing to the development of novel materials and catalysts (Kasumov et al., 2016).
Applications in Polymerization and Catalysis
The use of 3-Tert-butyl-5-fluorobenzaldehyde derivatives in catalysis, particularly in olefin polymerization, has been demonstrated. Complexes containing these compounds have been shown to act as effective catalysts, producing high molecular weight polyethylene with a broad molecular weight distribution. This highlights the potential of these derivatives in industrial polymerization processes (Matilainen et al., 1996).
Propriétés
IUPAC Name |
3-tert-butyl-5-fluorobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO/c1-11(2,3)9-4-8(7-13)5-10(12)6-9/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJHLPVRRCMLBFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)C=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Tert-butyl-5-fluorobenzaldehyde | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

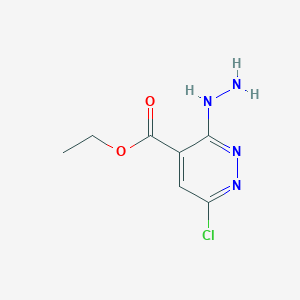
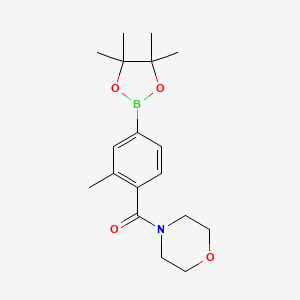
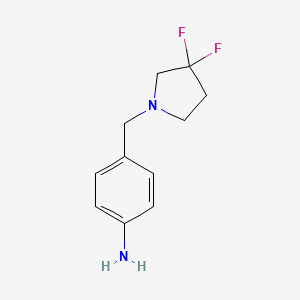
![[4-(4,6-Dichloropyrimidin-2-ylsulfanyl)phenyl]carbamic acid tert-butyl ester](/img/structure/B1397850.png)
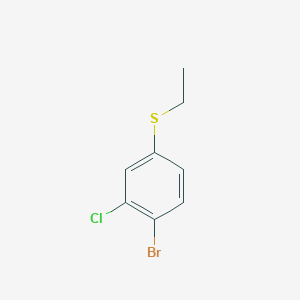
![3-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-ylmethyl]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B1397856.png)
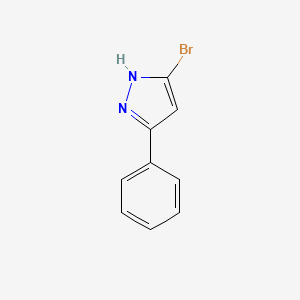
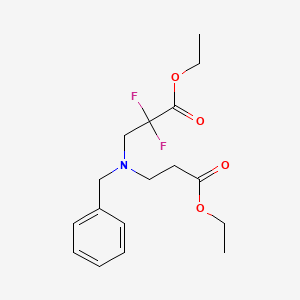
![8-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1397861.png)
